Product packaging for DL-alpha-Methylleucine hydrochloride(Cat. No.:CAS No. 72408-59-4)

DL-alpha-Methylleucine hydrochloride

Cat. No.: B3429115
CAS No.: 72408-59-4
M. Wt: 181.66 g/mol
InChI Key: ZESCTDHOWCQMPQ-UHFFFAOYSA-N
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Description

DL-alpha-Methylleucine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 181.0869564 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO2 B3429115 DL-alpha-Methylleucine hydrochloride CAS No. 72408-59-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,4-dimethylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESCTDHOWCQMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72408-59-4
Record name Leucine, 2-methyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72408-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational Significance of Alpha Methylated Amino Acids in Synthetic and Biological Systems

The introduction of a methyl group at the alpha-carbon of an amino acid, a process known as α-methylation, imparts significant and predictable changes to the molecule's properties. These modifications have become a cornerstone of modern peptide and protein chemistry, as well as in the development of new therapeutic agents.

One of the most critical consequences of α-methylation is the increased steric hindrance around the alpha-carbon. This bulkiness restricts the rotational freedom of the peptide backbone, leading to a more constrained and predictable three-dimensional structure. nih.gov Specifically, the incorporation of α-methylated amino acids, including α-methylleucine, has been shown to favor the formation of helical structures, such as the 3(10)-helix, within peptides. nih.gov This ability to induce specific secondary structures is invaluable for designing peptides with defined shapes to interact with biological targets.

Furthermore, the presence of the α-methyl group provides a significant degree of protection against enzymatic degradation. Proteases, the enzymes responsible for breaking down proteins and peptides, often recognize and cleave specific peptide bonds. The steric shield provided by the α-methyl group can prevent these enzymes from accessing the peptide backbone, thereby increasing the in vivo stability and bioavailability of peptide-based drugs. mdpi.com This enhanced resistance to proteolysis is a crucial attribute for the development of long-lasting therapeutic peptides.

Historical Development of Inquiry into Dl Alpha Methylleucine Hydrochloride

The exploration of α-methylated amino acids, including DL-alpha-Methylleucine, has its roots in the broader investigation of non-proteinogenic amino acids and their potential to modify peptide properties. Early research, dating back to the mid-20th century, focused on the synthesis of these novel amino acid analogs. A significant milestone in the field was the development of methods for the enantioretentive α-alkylation of amino acids, which allowed for the synthesis of chiral α-methylated amino acids from their natural counterparts.

The 1980s and 1990s saw a surge in studies investigating the conformational effects of incorporating α-methylated amino acids into peptides. Research during this period, such as the 1993 study on (αMe)Leu/Aib model peptides, provided concrete evidence that residues like α-methylleucine could be readily incorporated into β-bends and 3(10)-helical structures. nih.gov These studies utilized techniques like infrared absorption, nuclear magnetic resonance (NMR), and circular dichroism to meticulously characterize the conformational changes induced by α-methylation. nih.gov The ability to control peptide conformation opened up new avenues for designing synthetic peptides with specific biological activities.

Contemporary Research Paradigms and Scope of Investigation for Dl Alpha Methylleucine Hydrochloride

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes in combination with traditional chemical reactions to achieve efficient synthesis and separation of enantiomers.

A classic and effective method for resolving racemic mixtures, such as DL-alpha-Methylleucine, is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic amino acid with a pure, single enantiomer of a chiral resolving agent, which is typically a chiral acid or base. libretexts.orgepo.org For instance, a racemic amino acid can be combined with an optically pure amine to form an equimolar mixture of diastereomeric salts. libretexts.org

These resulting diastereomers possess different physical properties, most notably solubility, which allows for their separation through techniques like fractional crystallization. libretexts.orgnih.gov One diastereomer will preferentially crystallize from a suitable solvent, enabling its isolation. libretexts.org After separation, the chiral resolving agent is cleaved and removed, often by acid treatment, to yield the desired, enantiomerically pure alpha-methyl amino acid. libretexts.org Chiral sulfonic acids are noted as being particularly effective resolving agents for mixtures of α-amino acid isomers. epo.org

Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate enantiomers. libretexts.org In this approach, an enzyme catalyzes a reaction on only one of the enantiomers in a racemic mixture at a much faster rate than the other. libretexts.orgrsc.org For α-methyl α-amino acids, a common strategy involves the use of hydrolase enzymes, such as α-chymotrypsin, on a racemic mixture of the corresponding esters. acs.org

Studies have shown that α-chymotrypsin preferentially hydrolyzes the D-enantiomer of α-nitro α-methyl esters. acs.org This selective hydrolysis allows for the separation of the rapidly converted D-amino acid from the largely unreacted L-enantiomer ester, which can then be isolated and hydrolyzed to yield the highly enantiomerically enriched L-α-methyl α-amino acid. acs.org

A more advanced version of this technique is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution step with an in-situ racemization of the unwanted enantiomer. nih.govnih.gov This is often achieved by using a second enzyme, a racemase, which continuously converts the slow-reacting enantiomer back into the racemic mixture. nih.gov This dynamic process allows for a theoretical yield of up to 100% for the desired single enantiomer. nih.gov

TechniquePrincipleSeparation MethodKey AgentsMaximum Theoretical Yield
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different physical properties. libretexts.orgFractional Crystallization. libretexts.orgChiral Acids or Bases (e.g., Chiral Sulfonic Acid). epo.org50%
Enzymatic Kinetic ResolutionEnzyme selectively reacts with one enantiomer. rsc.orgSeparation of product from unreacted substrate. rsc.orgHydrolase Enzymes (e.g., α-Chymotrypsin). acs.org50%
Dynamic Kinetic Resolution (DKR)Enzymatic resolution combined with in-situ racemization of the undesired enantiomer. nih.govnih.govEnzymatic Conversion.Resolving Enzyme + Racemase. nih.gov100%

Organic Synthesis Pathways to DL-alpha-Methylleucine and its Derivatives

The synthesis of racemic DL-alpha-Methylleucine can be accomplished through established organic chemistry pathways for α-amino acids. One common approach is the Strecker synthesis, which involves treating an aldehyde (in this case, 3-methylbutanal) with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile. Another viable route is the alkylation of a glycine (B1666218) enolate equivalent. In this method, a protected form of glycine is deprotonated to form an enolate, which is then alkylated with an isobutyl halide. A second alkylation with a methyl halide, followed by deprotection, yields the racemic α-methylleucine product. These standard synthetic routes produce a 50:50 mixture of the D and L enantiomers, which then requires resolution to isolate the individual stereoisomers. ocr.org.uk

Chiral Synthesis Strategies Utilizing Related Alpha-Methyl Amino Acids

Asymmetric synthesis offers a direct route to enantiomerically pure α-methyl amino acids, bypassing the need for resolution. These strategies establish the chiral quaternary center with a high degree of stereocontrol.

One prominent method involves the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. researchgate.net For example, a chiral auxiliary can be attached to a glycine derivative to form a chiral enolate, which then undergoes diastereoselective alkylation. unimi.it After the desired alkyl groups (isobutyl and methyl) are introduced, the auxiliary is removed, yielding the enantiomerically enriched α-methylleucine.

Another powerful technique is phase-transfer catalysis, which utilizes a chiral quaternary ammonium (B1175870) salt as the catalyst. organic-chemistry.org This catalyst facilitates the transfer of reactants between an aqueous and an organic phase, creating a chiral environment for the alkylation of a glycinate (B8599266) Schiff base. organic-chemistry.org This method allows for the direct stereoselective alkylation, leading to high yields and excellent enantioselectivities. organic-chemistry.org Furthermore, modern approaches employ chiral metal complexes, such as those of Ni(II) with Schiff base ligands, to catalyze the asymmetric synthesis of α-amino acids with high efficiency and stereocontrol. nih.gov

StrategyPrincipleKey ComponentsOutcome
Chiral AuxiliaryTemporary attachment of a chiral molecule to direct a diastereoselective reaction. researchgate.netunimi.itGlycine derivative, chiral auxiliary (e.g., from pinanone). unimi.itEnantiomerically enriched product after auxiliary removal.
Chiral Phase-Transfer CatalysisA chiral catalyst creates a chiral environment for the reaction. organic-chemistry.orgGlycinate Schiff base, chiral quaternary ammonium salt. organic-chemistry.orgDirect synthesis of enantiomerically enriched α-amino acids.
Chiral Metal Complex CatalysisA chiral ligand-metal complex catalyzes the asymmetric transformation. nih.govSchiff base, Nickel(II) complex. nih.govHigh yield and enantioselectivity in α-amino acid synthesis.

Tailored Derivatization for Targeted Research Applications

The chemical structure of alpha-Methylleucine can be specifically modified to create tools for advanced research, particularly in the study of biological systems and reaction mechanisms.

Isotopic labeling is a crucial technique for studying the metabolism, structure, and dynamics of molecules in biological systems. nih.gov In the context of alpha-Methylleucine, stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N) can be incorporated into the molecule. nih.govisotope.com

A common method for producing isotopically labeled amino acids involves providing labeled precursors during protein expression in cell cultures. isotope.com For methyl-labeled leucine (B10760876), a labeled α-keto acid precursor, specifically α-ketoisovaleric acid, is added to the cell culture medium. isotope.com The cellular machinery then incorporates this precursor to synthesize the corresponding labeled amino acid. These isotopically labeled methyl groups serve as excellent probes for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure and dynamics, even in very large protein complexes. nih.govisotope.com

Functional Group Modifications for Peptide and Protein Integration

The integration of this compound into peptide and protein structures necessitates strategic functional group modifications to facilitate controlled and efficient synthesis. These modifications primarily involve the protection of the alpha-amino and carboxylic acid groups to prevent undesirable side reactions during peptide bond formation. The presence of the alpha-methyl group introduces significant steric hindrance, which influences the choice of protecting groups and coupling strategies.

Amino Group Protection

The protection of the alpha-amino group is a critical first step in preparing DL-alpha-Methylleucine for peptide synthesis. The two most widely employed protecting groups in solid-phase peptide synthesis (SPPS), tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), are both applicable to alpha-methylleucine.

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection: Fmoc-alpha-Me-L-Leucine is a commercially available and widely utilized derivative in peptide synthesis. chemicalbook.compeptide.comchemimpex.comiris-biotech.descbt.com The Fmoc group is advantageous due to its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). chemicalbook.comnih.gov This orthogonality allows for the selective deprotection of the N-terminus without cleaving acid-labile side-chain protecting groups or the peptide from the resin support. peptide.com The synthesis of Fmoc-protected alpha-methylated amino acids can also proceed through an oxazolidinone intermediate, which is then reductively opened. nih.gov

Boc (tert-Butoxycarbonyl) Protection: The Boc group is another cornerstone of peptide synthesis, known for its stability in basic and nucleophilic conditions. It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.org The primary advantage of the Boc group is its straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). While the general principles of Boc protection are applicable to alpha-methylleucine, the steric hindrance from the alpha-methyl group may necessitate optimized reaction conditions to achieve high yields. organic-chemistry.orgresearchgate.net

Carboxylic Acid Group Protection

To prevent the carboxyl group of DL-alpha-Methylleucine from participating in unwanted reactions during the coupling of the subsequent amino acid, it is often protected as an ester. Common strategies include conversion to methyl or benzyl (B1604629) esters, which can be readily formed and later removed by mild hydrolysis or, in the case of benzyl esters, by catalytic hydrogenolysis. In the context of solid-phase peptide synthesis, the C-terminal amino acid is typically anchored to a polymeric resin, which serves as the protecting group for the carboxylic acid throughout the synthesis. nih.govunive.it

Peptide Coupling and Challenges

The formation of a peptide bond involving an alpha-methylated amino acid like alpha-methylleucine presents a significant synthetic challenge due to the steric hindrance imposed by the alpha-methyl group. This steric bulk can significantly slow down the coupling reaction. To overcome this, highly efficient coupling reagents are required to activate the carboxylic acid and facilitate its reaction with the amino group of the growing peptide chain.

The activation of the carboxyl group can sometimes lead to the formation of an oxazolone (B7731731) intermediate. thieme-connect.de While this is a common mechanism for racemization in standard amino acids, the quaternary alpha-carbon in alpha-methylleucine prevents the abstraction of the alpha-proton, thus inhibiting racemization through this pathway. mdpi.com

The incorporation of alpha-methylated amino acids, despite the synthetic challenges, is highly desirable as it can confer beneficial properties to the resulting peptide, such as increased resistance to proteolytic degradation and the induction of helical secondary structures. nih.govgoogle.comresearchgate.net

Data on Protecting Groups for alpha-Methylleucine

Protecting GroupStructureIntroduction ReagentCleavage ConditionsKey Features
Fmoc 9-FluorenylmethyloxycarbonylFmoc-Cl or Fmoc-OSu20-30% Piperidine in DMFBase-labile; suitable for orthogonal protection schemes. chemicalbook.compeptide.com
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate ((Boc)₂O)Trifluoroacetic acid (TFA)Acid-labile; stable to bases and nucleophiles. organic-chemistry.org
Benzyl (Bzl) Ester Benzyl EsterBenzyl alcohol, acid catalystCatalytic Hydrogenolysis (H₂/Pd)Protects carboxyl group; removable under neutral conditions.
Methyl (Me) Ester Methyl EsterMethanol, acid catalystMild basic hydrolysis (e.g., NaOH)Protects carboxyl group; requires basic conditions for removal.

Impact on Amino Acid Metabolic Pathways

The introduction of DL-alpha-Methylleucine into biological systems can be expected to perturb the normal flux of amino acid metabolic pathways due to its structural similarity to leucine. These perturbations can offer valuable information about the regulation and specificity of the enzymes involved.

Studies on Branched-Chain Amino Acid Transaminase (BCAT) Inhibition

Branched-chain amino acid transaminases (BCATs) are the initial enzymes in the catabolism of BCAAs, catalyzing the reversible transamination of leucine, isoleucine, and valine to their respective alpha-keto acids. youtube.com There are two main isoforms: the cytosolic (BCAT1) and the mitochondrial (BCAT2). nih.gov The activity of these enzymes is crucial for maintaining BCAA homeostasis.

While direct studies on the inhibitory effect of this compound on BCAT are not extensively documented in publicly available research, the structural modification at the alpha-carbon suggests a potential for competitive inhibition. The additional methyl group could interfere with the proper binding of the amino acid in the active site of BCAT. Research on other BCAT1 inhibitors has demonstrated that blocking this enzyme can have significant downstream effects, such as the regulation of T-cell responses. nih.gov For instance, the inhibition of BCAT1 has been shown to reduce the production of IL-17A in human CD4+ memory T cells, highlighting the importance of cytosolic BCAA metabolism in immune cell function. nih.gov

Table 1: Key Enzymes in Branched-Chain Amino Acid Catabolism
EnzymeAbbreviationLocationFunctionNatural Substrates
Branched-Chain Amino Acid Transaminase 1BCAT1CytosolTransamination of BCAAs to branched-chain alpha-keto acids (BCKAs)Leucine, Isoleucine, Valine
Branched-Chain Amino Acid Transaminase 2BCAT2MitochondriaTransamination of BCAAs to branched-chain alpha-keto acids (BCKAs)Leucine, Isoleucine, Valine
Branched-Chain alpha-Keto Acid Dehydrogenase ComplexBCKDHMitochondriaOxidative decarboxylation of BCKAsalpha-Ketoisocaproate, alpha-Keto-beta-methylvalerate, alpha-Ketoisovalerate

Investigations into Downstream Metabolic Intermediates

Following the action of BCAT, the resulting branched-chain alpha-keto acids (BCKAs) are typically decarboxylated by the mitochondrial branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. youtube.com The catabolism of leucine, for instance, proceeds through alpha-ketoisocaproate to ultimately yield acetyl-CoA and acetoacetate. youtube.com A key intermediate in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net

The introduction of DL-alpha-Methylleucine would likely alter the profile of these downstream metabolites. If DL-alpha-Methylleucine acts as a substrate for BCAT, it would be converted to alpha-keto-alpha-methylisocaproate. The subsequent processing of this modified keto-acid by BCKDH and other downstream enzymes is uncertain and would depend on the substrate specificity of these enzymes. It is plausible that the alpha-methyl group would hinder or prevent subsequent enzymatic reactions, leading to an accumulation of this novel intermediate and a reduction in the production of terminal products like acetyl-CoA.

Exploration in Sterol Biosynthesis Pathways in Microbial Models

Sterol biosynthesis is a fundamental process in eukaryotes and some bacteria, crucial for membrane structure and function. nih.gov While there is no direct evidence in the reviewed literature linking this compound to the modulation of sterol biosynthesis in microbial models, the metabolic pathways for amino acids and sterols can be interconnected. For example, the breakdown of leucine produces acetyl-CoA, a primary building block for the synthesis of isoprenoids and, subsequently, sterols.

Therefore, any significant alteration in leucine metabolism caused by DL-alpha-Methylleucine could theoretically have a distant, indirect effect on sterol production. However, dedicated studies are required to explore this potential connection. Research on sterol synthesis in bacteria has identified key enzymes like oxidosqualene cyclase (OSC), which catalyzes the cyclization of oxidosqualene to form the basic sterol structure, but the influence of modified amino acids on this process has not been a focus. nih.gov

Analysis of Perturbations in Mitochondrial Amino Acid Metabolism

Mitochondria are central hubs for amino acid metabolism, particularly for the degradation of BCAAs. nih.gov The majority of BCAA catabolism, with the exception of the initial transamination step that can occur in the cytoplasm via BCAT1, takes place within the mitochondrial matrix. nih.gov Leucine metabolism, in particular, has been shown to influence mitochondrial biogenesis and oxidative metabolism. nih.govnih.gov

The presence of DL-alpha-Methylleucine could perturb mitochondrial amino acid metabolism in several ways. If transported into the mitochondria, its alpha-methyl group could interfere with the enzymatic machinery responsible for BCAA breakdown. This could lead to a competitive inhibition of the enzymes that process natural BCAAs, potentially affecting mitochondrial energy production and the pool of metabolic intermediates derived from these amino acids. Studies have shown that disrupting hepatic mitochondrial amino acid metabolism can impair processes like gluconeogenesis. peptide.co.jpscbt.com

Role as an Enzyme Substrate and Inhibitor

The unique structure of this compound makes it an interesting candidate for studying enzyme specificity, particularly in proteolytic systems.

Specificity Profiling in Proteolytic Enzyme Systems

Proteolytic enzymes, or proteases, exhibit a wide range of specificities for their substrates. The interactions between the amino acid residues of a peptide substrate and the subsites of the protease's active site determine the efficiency of cleavage. nih.gov The introduction of modified amino acids, such as those with fluorinated side chains or alpha-methyl groups, can dramatically alter these interactions. beilstein-journals.org

For example, studies on alpha-lytic protease have revealed an extended active site that can interact with at least six amino acid residues of a peptide substrate. nih.gov The nature of the amino acid at each position significantly influences the rate of catalysis. While there is no specific data on this compound as a substrate for common proteases in the reviewed literature, its alpha-methyl group would likely have a profound impact. This modification could sterically hinder the binding of a peptide containing this residue within the active site of a protease, potentially making the adjacent peptide bond resistant to cleavage. This could be particularly true for proteases that have a confined S1 subsite, which accommodates the amino acid residue N-terminal to the scissile bond. Conversely, for some enzymes, the altered conformation induced by the alpha-methyl group might paradoxically enhance binding or position the peptide bond more favorably for catalysis, although this is generally less likely.

Table 2: Potential Interactions of Modified Amino Acids with Protease Subsites
ModificationPotential Effect on Protease InteractionExample from Literature
Alpha-Methyl GroupSteric hindrance in active site subsites, potentially inhibiting cleavage.Hypothesized for DL-alpha-Methylleucine
Side-Chain FluorinationCan increase or decrease proteolytic stability depending on the specific enzyme and the position of the fluorinated residue.Hexafluoroleucine and Trifluoroisoleucine beilstein-journals.org

Quantitative Enzyme Kinetic Analyses

The introduction of a methyl group at the alpha-carbon of an amino acid can significantly alter its interaction with enzymes. This modification can affect substrate binding, catalytic rates, and susceptibility to enzymatic degradation. While α-methylated amino acids are known to be valuable tools in enzyme studies due to their increased resistance to enzymatic cleavage, specific quantitative kinetic data for this compound is not extensively detailed in publicly accessible literature.

General studies on enzymes that process branched-chain amino acids, such as branched-chain alpha-keto acid (BCKA) dehydrogenase, have shown that the enzyme's affinity for its substrate can be highly specific. For instance, mutations affecting this enzyme can lead to conditions like thiamin-responsive maple-syrup-urine disease, characterized by a decreased affinity of the enzyme for its substrates. nih.gov In one such case, the mutant enzyme displayed a significantly higher concentration of substrate needed to achieve half-maximal velocity (K₀.₅), a measure of enzyme-substrate affinity. nih.gov While these findings relate to the enzyme's natural substrates and not this compound directly, they underscore the sensitivity of enzyme kinetics to structural changes in the interacting molecules.

Further research is required to establish detailed kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki) for this compound with specific enzymes. Such data would be invaluable for understanding its precise role and potential as a modulator in metabolic pathways.

Dipeptidyl Peptidase Inhibition Studies

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes. The inhibitory potential of various compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the enzyme's activity by half.

Currently, there are no specific studies in the reviewed scientific literature that report the IC₅₀ value or other quantitative measures of inhibition for this compound against dipeptidyl peptidases. Research into DPP-4 inhibitors has largely focused on other classes of molecules, such as peptides and flavonoids, with some identified potent peptide inhibitors demonstrating IC₅₀ values in the micromolar range. The structural characteristics of a compound, including its stereochemistry and the presence of specific functional groups, are critical determinants of its inhibitory activity. The unique structure of this compound, with its alpha-methyl group, makes it a candidate for investigation as a potential peptidase inhibitor, but empirical data is lacking.

Table 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Data

CompoundIC₅₀ (µM)Source
This compoundData not availableN/A

This table is included to highlight the absence of specific inhibitory data for the subject compound in the current scientific literature.

Molecular Interactions and Mechanistic Insight (In Vitro and In Silico)

The structural modifications of non-proteinogenic amino acids are central to their function as probes in biochemical and pharmaceutical research.

Receptor Binding Characterization as a Ligand Analog

This compound serves as an analog of the natural amino acid leucine. Its alpha-methyl group provides steric bulk, which can be exploited to study the spatial constraints of ligand-binding pockets in receptors and enzymes. This modification makes it a useful tool for probing protein folding, stability, and protein-ligand interactions. As a building block in peptide synthesis, it can introduce conformational constraints and improve proteolytic stability, which are desirable properties in the development of receptor modulators.

However, specific quantitative data on the binding affinity (such as Kd or IC₅₀ values) of this compound to specific receptors are not readily found in the available literature. The development of assays to screen for inhibitors of low-affinity epigenetic peptide-protein interactions highlights the methodologies that could be applied to characterize the binding of such analogs. snmjournals.org Studies involving radiolabeled versions, such as ¹¹C-MeLeu, have been conducted to assess biodistribution, showing its utility in tracking amino acid transporter activity in vivo, particularly in tumor imaging. wwpdb.org This indicates an interaction with amino acid transport systems, but does not provide classical receptor-binding kinetic data.

Structural Analysis of Protein-Compound Interactions

Detailed insight into the molecular interactions of alpha-Methylleucine comes from crystallographic studies. The Protein Data Bank (PDB) entry 1I1L provides the crystal structure of Escherichia coli branched-chain amino acid aminotransferase in complex with 2-methylleucine (B555750) (the L-form of alpha-methylleucine). ebi.ac.uk This structure reveals how the enzyme accommodates this modified amino acid.

The branched-chain amino acid aminotransferase is a key enzyme in the metabolism of branched-chain amino acids. The structural data from PDB entry 1I1L shows that the enzyme's active site undergoes an "induced fit" to bind 2-methylleucine. This involves conformational changes in the enzyme upon ligand binding to optimize interactions. The presence of the alpha-methyl group on the ligand influences the positioning of the amino acid within the active site, providing a clear example of how this modification directly impacts protein-compound interactions at an atomic level. The analysis of such structures is crucial for understanding substrate recognition and the catalytic mechanism of the enzyme.

Analytical Methodologies for the Characterization and Quantification of Dl Alpha Methylleucine Hydrochloride in Research Studies

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating the components of a mixture. For a chiral compound like DL-alpha-Methylleucine, which exists as a racemic mixture of D and L enantiomers, chromatographic methods are essential for both separating these stereoisomers and for quantifying the compound in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive method for the analysis of amino acids. ubbcluj.ro Due to the low volatility of amino acids, a derivatization step is typically required to convert them into more volatile compounds suitable for GC analysis. ubbcluj.rogcms.cz Common derivatization agents include alkyl chloroformates (e.g., propyl chloroformate) or agents that create trifluoroacetyl ester derivatives. ubbcluj.rod-nb.inforesearchgate.net

In the context of amino acid profiling, GC-MS separates different amino acid derivatives based on their retention time in the gas chromatograph. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that confirms the identity of each amino acid. ubbcluj.ro For DL-alpha-Methylleucine, its unique mass would differentiate it from the 20 common proteinogenic amino acids.

Due to its synthetic nature and structural similarity to natural amino acids, DL-alpha-Methylleucine can serve as an excellent internal or recovery standard in quantitative studies. ubbcluj.ro An internal standard is a compound with similar chemical properties to the analyte, which is added in a known quantity to samples, calibration standards, and quality controls. This allows for correction of any analyte loss during sample preparation and analysis, thereby improving the accuracy and precision of the quantification. ubbcluj.ro Isotope-labeled analogues are often preferred, but non-endogenous amino acids like DL-alpha-Methylleucine are also highly effective. ubbcluj.ro

Table 1: Typical GC-MS Parameters for Amino Acid Analysis (as derivatized esters)

Parameter Typical Setting Purpose
Derivatization Agent Propyl Chloroformate / Propanol Increases volatility for GC analysis. researchgate.net
Column Capillary column (e.g., DB-5ms) Separates the derivatized amino acids.
Carrier Gas Helium Transports the sample through the column.
Injection Mode Splitless or Split Introduces the sample into the GC system.
Temperature Program Gradient (e.g., 60°C to 300°C) Optimizes separation of compounds with different boiling points.
MS Ionization Mode Electron Impact (EI) Fragments the molecules for identification.

| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and specificity for quantitative analysis. ubbcluj.ro |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for amino acid analysis, offering versatility in both chiral separation and quantification without the need for derivatization. nih.gov

For chiral analysis, which is essential for DL-alpha-Methylleucine, HPLC systems utilize a Chiral Stationary Phase (CSP). mdpi.com These phases are designed to interact differently with the D and L enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are commonly used for this purpose. mdpi.com The separation allows researchers to determine the enantiomeric purity of a sample or to study the differential biological effects of each isomer.

For quantitative analysis, HPLC is often coupled with an Ultraviolet (UV) detector. nih.gov While many amino acids lack a strong chromophore, pre-column derivatization with a UV-active agent like o-phthalaldehyde (B127526) (OPA) can be used to enhance detection. researchgate.net Alternatively, for underivatized amino acids, detection at lower wavelengths (around 200-210 nm) is possible. nih.gov By creating a calibration curve from standards of known concentration, the amount of DL-alpha-Methylleucine in a research sample can be accurately determined. nih.gov The method's validity is established through parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 2: Example HPLC Conditions for Chiral Amino Acid Separation

Parameter Setting Reference
Column Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) mdpi.com
Mobile Phase Acetonitrile/Methanol/Aqueous Buffer (e.g., 40 mM NH₄OAc) mdpi.com
Flow Rate 0.4 - 1.0 mL/min nih.govmdpi.com
Temperature 35 °C mdpi.com

| Detection | UV at 254 nm or by fluorescence after derivatization | mdpi.comresearchgate.net |

Spectroscopic Methods for Structural and Isotopic Analysis

Spectroscopic methods provide in-depth information about the molecular structure, mass, and atomic composition of DL-alpha-Methylleucine, which is vital for confirming its identity and for tracking its journey through metabolic pathways.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, which serves as a primary identifier. For DL-alpha-Methylleucine (C₇H₁₅NO₂), the calculated molecular weight is approximately 145.20 g/mol . nih.gov High-resolution mass spectrometry can confirm this mass with high accuracy, distinguishing it from other molecules with the same nominal mass.

A key application of MS in studying DL-alpha-Methylleucine is in metabolic fate tracking. chemimpex.com By synthesizing the compound with a stable or radioactive isotope (e.g., ¹³C, ¹⁵N, or ¹¹C), researchers can introduce it into a biological system and use MS to follow its path. nih.gov For instance, L-α-[5-¹¹C]methylleucine has been synthesized for use as a probe in Positron Emission Tomography (PET) scanning to visualize tumors. nih.gov The distinct mass of the isotopically labeled compound allows it to be tracked and quantified separately from its naturally occurring counterparts, providing direct insight into its uptake and transformation by cells. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of molecules in solution. copernicus.org ¹H NMR spectra provide detailed information about the chemical environment of each hydrogen atom in DL-alpha-Methylleucine. The presence of the alpha-methyl group introduces specific structural constraints, and NMR can be used to study effects like restricted bond rotation. copernicus.org In some molecules, such methylation can lead to the observation of distinct signals for different rotational isomers (rotamers), indicating a high energy barrier to rotation. copernicus.org

Furthermore, ¹³C NMR is particularly sensitive to the local conformation of amino acid side chains. researchgate.net The chemical shifts of the methyl carbons in the leucine (B10760876) side chain are influenced by the surrounding structure, providing a probe for protein structure and dynamics. researchgate.net For DL-alpha-Methylleucine, NMR can be used to study its free-ligand conformational preferences in solution, which is valuable for understanding how it might interact with biological targets like enzymes or receptors. copernicus.org

Implementation in Proteomics and Amino Acid Compositional Analysis

In the fields of proteomics and amino acid analysis, the focus is often on the 20 canonical amino acids that constitute proteins. However, non-canonical amino acids like DL-alpha-Methylleucine are of significant interest in metabolic research and studies involving protein engineering. chemimpex.com

When used in research, for example as a substrate in metabolic studies, it is crucial to be able to detect and quantify DL-alpha-Methylleucine in complex biological samples such as plasma or cell extracts. chemimpex.comgcms.cz The analytical methods described previously, particularly LC-MS and GC-MS, are the primary tools for this purpose. gcms.czresearchgate.net In a typical amino acid compositional analysis, DL-alpha-Methylleucine would be identified as a distinct peak in the chromatogram with a unique retention time and mass spectrum, allowing it to be quantified alongside the standard amino acids. ubbcluj.ro While not incorporated into proteins through normal translation, its presence and concentration in biological fluids can provide critical data for understanding specific metabolic pathways or the effects of synthetically modified proteins.

Internal Standard Application for Quantification Accuracy

In analytical chemistry, the use of an internal standard (IS) is a widely accepted technique to improve the accuracy and precision of quantitative analysis. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, including calibration standards and unknowns. The IS helps to correct for variations in sample preparation, injection volume, and instrument response.

For the analysis of amino acids like DL-alpha-Methylleucine hydrochloride, both isotopically labeled and non-isotopically labeled internal standards are utilized. Isotopically labeled standards, where one or more atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), are considered the gold standard for mass spectrometry-based methods. sigmaaldrich.comnih.gov This is because they have nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, thus providing the most accurate correction for experimental variations. sigmaaldrich.comnih.gov

Non-isotopic internal standards are also commonly employed, particularly in High-Performance Liquid Chromatography (HPLC) based methods. researchgate.netresearchgate.net These are compounds that are structurally similar to the analyte but are not expected to be present in the original sample. For the analysis of α-methylated amino acids, compounds like α-methyl phenylalanine have been successfully used as internal standards. rsc.org

The fundamental principle of internal standard quantification involves the construction of a calibration curve. This is achieved by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte in the calibration standards. rsc.org The concentration of the analyte in an unknown sample is then determined by measuring its peak area ratio to the internal standard and interpolating this value on the calibration curve. rsc.orgresearchgate.net

A research study on the quantification of similar amino acids using HPLC coupled with mass spectrometry (LC-MS) provides a practical example of this methodology. rsc.org In this study, α-methyl phenylalanine was used as the internal standard to quantify phenylalanine and tyrosine in biological samples. The method demonstrated excellent linearity and sensitivity. rsc.org The retention times for tyrosine, phenylalanine, and the internal standard (α-methyl phenylalanine) were approximately 1.8, 3.6, and 4.7 minutes, respectively, with a relative standard deviation of less than 2.8% between runs, indicating good chromatographic separation and reproducibility. rsc.org The results were further confirmed by LC-MS analysis, which verified the identity of the compounds based on their mass-to-charge ratio (m/z). rsc.org

The validation of such analytical methods is critical and typically involves assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). rsc.orgscielo.org.pe The linearity of the calibration curve is evaluated by the regression coefficient (R²), with values close to 1 indicating a strong linear relationship between the concentration and the instrument response. rsc.org The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. rsc.org

The following data tables, adapted from a study on amino acid quantification using a structurally similar internal standard, illustrate the typical performance of such an analytical method. rsc.org

Table 1: Method Validation Parameters for Amino Acid Quantification using an Internal Standard

Parameter Phenylalanine Tyrosine
Linear Range (µM) 100 - 3200 100 - 3200
Regression Coefficient (R²) 0.998 0.997
Limit of Detection (LOD) (µM) 0.08 0.10
Limit of Quantification (LOQ) (µM) 0.27 0.33

Data adapted from a study using α-methyl phenylalanine as an internal standard for the analysis of phenylalanine and tyrosine. rsc.org

Table 2: Chromatographic and Mass Spectrometric Data

Compound Retention Time (min) Mass-to-Charge Ratio (m/z)
Tyrosine 5.3 182.47
Phenylalanine 9.5 166.53

LC-MS data confirming the identity of the analytes. rsc.org

Table 3: List of Compounds

Compound Name
This compound
DL-alpha-Methylleucine
α-methyl phenylalanine
Phenylalanine
Tyrosine
Norleucine
Norvaline

Future Prospects and Emerging Research Areas for Dl Alpha Methylleucine Hydrochloride

Integration with Advanced Computational and Artificial Intelligence-Driven Approaches in Drug Discovery and Design

While DL-alpha-Methylleucine hydrochloride is a relatively simple molecule, its true potential in the computational realm is realized when it is incorporated as a non-canonical amino acid into larger peptide structures. Artificial intelligence (AI) and advanced computational methods are critical for predicting and understanding the impact of such modifications on peptide and protein therapeutics.

The primary role of DL-alpha-Methylleucine in computational design is to enforce specific secondary structures. The methyl group at the alpha-carbon sterically hinders bond rotation, restricting the peptide backbone's conformational flexibility. Computational energy calculations and molecular dynamics (MD) simulations are used to model how this restriction favors the formation of stable helical structures, such as 3(10)-helices, within a peptide sequence. nih.govresearchgate.net This predictability is a significant asset in de novo peptide design, where achieving a stable, active conformation is a primary goal.

Molecular docking, a cornerstone of computational drug discovery, is employed to simulate how a peptide containing alpha-methylleucine might bind to a target protein. nih.govmdpi.com By predicting the binding affinity and orientation, researchers can rationally design more potent and selective inhibitors or agonists.

Table 1: Computational Methods in Peptide Design Featuring alpha-Methylated Amino Acids

Computational MethodApplication in Conjunction with DL-alpha-MethylleucineResearch Objective
Conformational Energy Computations Determining the preferred dihedral angles (phi/psi) of the peptide backbone when an alpha-methylated residue is present. nih.govTo predict and validate the formation of specific secondary structures, primarily helices. nih.gov
Molecular Dynamics (MD) Simulations Simulating the behavior and stability of peptides containing alpha-methylleucine in various solvent environments over time. researchgate.netTo assess the stability of the designed conformation and understand its dynamic interactions with its environment. researchgate.net
AI/Machine Learning Models Training algorithms on datasets of peptides with known properties to predict the effects of alpha-methylation.To accelerate lead optimization by predicting improved stability, permeability, and biological activity. researchgate.nettandfonline.com
Molecular Docking Predicting the binding mode and affinity of a peptide containing alpha-methylleucine to its biological target. nih.govTo guide the rational design of potent and selective peptide-based therapeutics.

Exploration in Novel Biological Systems and In Vitro Models

The utility of this compound extends into advanced in vitro models, where it serves as a specialized tool to probe complex biological processes. Its identity as a non-canonical amino acid makes it invaluable for protein engineering and metabolic studies. chemimpex.com

In the field of protein engineering, researchers can incorporate DL-alpha-Methylleucine into proteins using cell-free synthesis systems or by engineering the translational machinery of cell lines. This allows for the creation of novel proteins with enhanced stability or unique functionalities that can be studied in a controlled in vitro environment. chemimpex.com

A significant area of research involves its use in studying metabolic pathways. chemimpex.com As an analogue of leucine (B10760876), it can be introduced into cell cultures, such as HepG2 (liver) or Caco-2 (intestinal) cell lines, to investigate amino acid transport and metabolism. chemimpex.comnih.gov For example, studies on apolipoprotein A-I mimetic peptides incorporated alpha-methylated amino acids to investigate their impact on cholesterol efflux in vitro. nih.gov The findings revealed that these modifications could enhance the peptide's helicity and its capacity for cholesterol efflux, demonstrating a direct application in modeling aspects of cardiovascular disease. nih.gov

The development of more complex in vitro systems, such as 3D cell cultures and organoids, presents a new frontier for using this compound. These models more accurately replicate the in vivo environment, including cell-cell interactions and tissue architecture. Introducing peptides containing DL-alpha-Methylleucine into these systems can provide more physiologically relevant data on efficacy, transport, and metabolism.

Table 2: Application of DL-alpha-Methylleucine in In Vitro Research

In Vitro ModelResearch ApplicationSpecific Finding/Goal
Cell-Free Protein Synthesis Incorporation as a non-canonical amino acid into a target protein. chemimpex.comTo create proteins with engineered stability or function for biochemical assays.
Cultured Cell Lines (e.g., HepG2, Caco-2) Substrate for metabolic pathway analysis; testing of peptides containing the compound. chemimpex.comnih.govTo understand amino acid metabolism and assess the permeability and activity of novel peptide therapeutics.
Apolipoprotein Mimetic Peptide Assays Incorporation into synthetic peptides to test biological function. nih.govTo investigate the impact of alpha-methylation on cholesterol efflux capacity and proteolytic resistance. nih.gov
3D Cell Cultures / Organoids Future application for testing advanced peptide therapeutics.To evaluate the behavior of peptides containing alpha-methylleucine in a more physiologically relevant context.

Development of Next-Generation Chemical Probes for Cellular and Molecular Biology

A compelling future direction for alpha-methylleucine is its use as a scaffold for creating highly specific chemical probes for molecular imaging and cellular biology. Its inherent stability against enzymatic degradation makes it an ideal core for probes that need to persist in biological systems.

The most prominent example is the development of isotopically labeled L-alpha-methylleucine for Positron Emission Tomography (PET) imaging. Researchers have successfully synthesized L-α-[5-¹¹C]methylleucine, a radiolabeled stereoisomer of the compound. This molecule serves as a PET probe for visualizing tumors. In studies using tumor-bearing mice, L-α-[5-¹¹C]methylleucine demonstrated high accumulation in tumor tissue, suggesting its potential as a diagnostic imaging agent. The alpha-methylation is key to its utility, as it likely reduces metabolic breakdown, allowing the probe to reach its target and be detected more effectively than its natural counterpart.

The synthesis of this probe was achieved through a rapid, two-step process involving palladium-mediated ¹¹C-methylation and microfluidic hydrogenation, making it suitable for the short half-life of carbon-11. This work exemplifies the development of next-generation probes where the core structure of an alpha-methylated amino acid provides a distinct advantage.

Future research may focus on attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to DL-alpha-Methylleucine or peptides containing it. These next-generation probes could be used to track amino acid transporter activity, visualize peptide-receptor interactions in living cells, or isolate binding partners from cell lysates, furthering our understanding of cellular and molecular biology.

Table 3: Research Findings on L-α-[5-¹¹C]methylleucine as a PET Probe

ParameterFinding
Compound L-α-[5-¹¹C]methylleucine
Application Positron Emission Tomography (PET) probe for tumor imaging.
Synthesis Time Accomplished within 40 minutes.
Radiochemical Yield 15-38% (decay-corrected).
Radiochemical Purity 95-99%.
In Vivo Finding High accumulation observed in tumor tissue in A431 tumor-bearing mice.

Q & A

Q. What are the established synthetic routes for DL-α-Methylleucine Hydrochloride, and how can reaction conditions influence enantiomeric purity?

DL-α-Methylleucine Hydrochloride is typically synthesized via alkylation of a glycine equivalent followed by hydrolysis and salt formation. Key steps include:

  • Use of chiral auxiliaries or catalysts to control stereochemistry.
  • Acidic conditions (e.g., HCl) for hydrochloride salt precipitation . Methodological considerations:
  • Monitor reaction intermediates via TLC or NMR to avoid racemization.
  • Optimize pH during salt formation to maximize yield and purity.

Q. What analytical techniques are recommended for characterizing DL-α-Methylleucine Hydrochloride?

Standard methods include:

  • NMR spectroscopy : Confirm structure and assess purity (e.g., absence of residual solvents).
  • HPLC with chiral columns : Determine enantiomeric excess .
  • Elemental analysis : Verify stoichiometry of the hydrochloride salt. For reproducibility, validate methods using reference standards (e.g., USP guidelines) .

Q. How should researchers handle safety concerns related to DL-α-Methylleucine Hydrochloride in laboratory settings?

  • Wear PPE (gloves, goggles) to avoid skin/eye contact.
  • Use fume hoods for weighing and synthesis to prevent inhalation.
  • Store in airtight containers away from moisture to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for DL-α-Methylleucine Hydrochloride across solvents?

Discrepancies may arise from:

  • Variations in crystallinity (amorphous vs. crystalline forms).
  • pH-dependent solubility in aqueous buffers. Methodological solutions:
  • Perform dynamic light scattering (DLS) to assess aggregation.
  • Use standardized buffer systems (e.g., PBS pH 7.4) for comparative studies .

Q. What strategies optimize the use of DL-α-Methylleucine Hydrochloride in peptide synthesis without side reactions?

Challenges include unwanted alkylation or racemization. Recommendations:

  • Use coupling agents like EDC/NHS for carboxylate activation .
  • Employ low-temperature (0–4°C) conditions during peptide elongation.
  • Monitor reaction progress via LC-MS to detect side products early.

Q. How can DL-α-Methylleucine Hydrochloride be applied in studying amino acid transport mechanisms in vitro?

Experimental design considerations:

  • Radiolabeled (e.g., ³H or ¹⁴C) derivatives to track cellular uptake.
  • Competitive assays with natural amino acids (e.g., leucine) to identify transporter specificity .
  • Use CRISPR-edited cell lines to validate transporter involvement.

Q. What advanced computational methods predict the interaction of DL-α-Methylleucine Hydrochloride with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., branched-chain amino acid transferases).
  • MD simulations : Assess stability of ligand-protein complexes in physiological conditions. Validate predictions with SPR or ITC binding assays .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in DL-α-Methylleucine Hydrochloride purity?

  • Implement QC protocols:
  • HPLC-UV for quantifying impurities.
  • Karl Fischer titration for moisture content.
    • Cross-validate results with independent labs using shared reference samples .

Q. What statistical approaches are suitable for analyzing dose-response data involving DL-α-Methylleucine Hydrochloride in cell-based assays?

  • Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC₅₀.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report confidence intervals to enhance reproducibility .

Ethical and Regulatory Considerations

Q. What documentation is required for using DL-α-Methylleucine Hydrochloride in animal studies?

  • Include CAS number, purity certificates, and safety data sheets (SDS) in ethics submissions.
  • Adhere to institutional guidelines for compound disposal to minimize environmental impact .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.